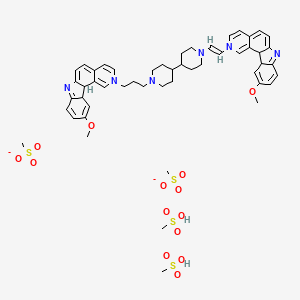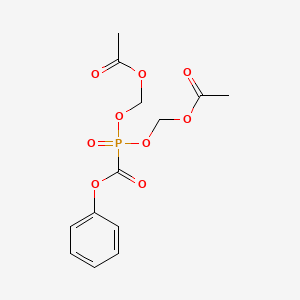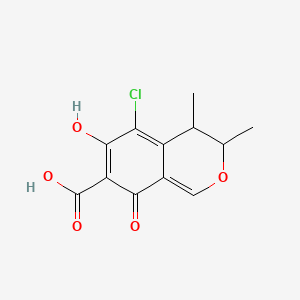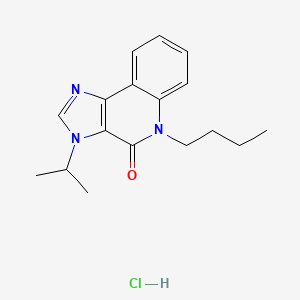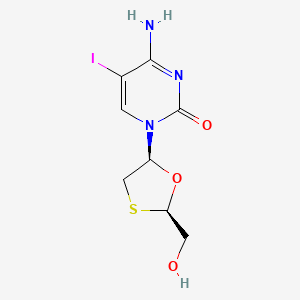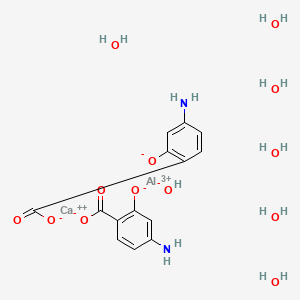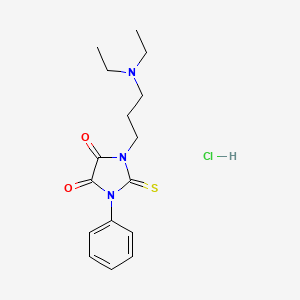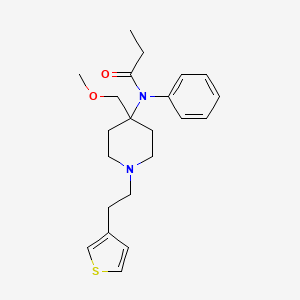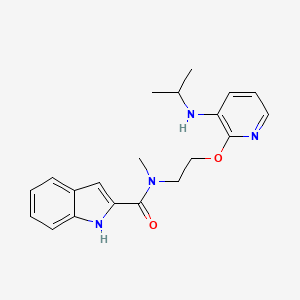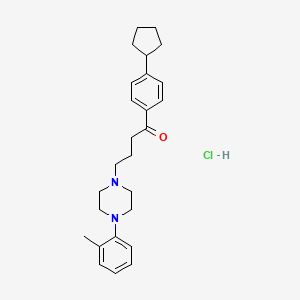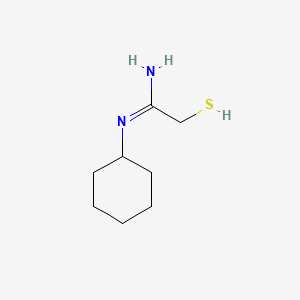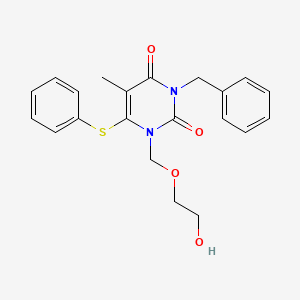
3-(3,5-Dimethyl-1H-pyrrol-2-ylmethylene)-5-fluoro-1,3-dihydroindol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)-5-fluoro-1,3-dihydro-2H-indol-2-one typically involves the condensation of 3,5-dimethyl-1H-pyrrole-2-carbaldehyde with 5-fluoro-1,3-dihydro-2H-indol-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)-5-fluoro-1,3-dihydro-2H-indol-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups.
Scientific Research Applications
3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)-5-fluoro-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its structural features make it a candidate for investigating biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)-5-fluoro-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biological pathway. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)-5-fluoro-1,3-dihydro-2H-indol-2-one include other indole derivatives and pyrrole-containing compounds. These compounds share structural similarities but may differ in their functional groups and overall reactivity. For example:
3-(2-pyrrolylmethylene)-indolin-2-one: Similar structure but lacks the fluorine atom.
5-fluoro-2-indolinone: Contains the indolinone core with a fluorine substituent but lacks the pyrrole moiety.
The uniqueness of 3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)-5-fluoro-1,3-dihydro-2H-indol-2-one lies in its combination of the pyrrole and indolinone structures, along with the presence of a fluorine atom, which can significantly influence its chemical and biological properties .
Properties
CAS No. |
856436-17-4 |
|---|---|
Molecular Formula |
C15H13FN2O |
Molecular Weight |
256.27 g/mol |
IUPAC Name |
(3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-5-fluoro-1H-indol-2-one |
InChI |
InChI=1S/C15H13FN2O/c1-8-5-9(2)17-14(8)7-12-11-6-10(16)3-4-13(11)18-15(12)19/h3-7,17H,1-2H3,(H,18,19)/b12-7- |
InChI Key |
JDMRJVZLFPJFSD-GHXNOFRVSA-N |
Isomeric SMILES |
CC1=CC(=C(N1)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C |
Canonical SMILES |
CC1=CC(=C(N1)C=C2C3=C(C=CC(=C3)F)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


